"2-Chloro-N,N-diethylnicotinamide" chemical structure and IUPAC name
"2-Chloro-N,N-diethylnicotinamide" chemical structure and IUPAC name
Optimized Synthesis, Structural Analysis, and Reactivity Profiling
Executive Summary
This technical guide provides a comprehensive analysis of 2-Chloro-N,N-diethylnicotinamide (CAS: 38029-99-1), a critical pyridine-based scaffold used in the synthesis of pharmaceutical intermediates and agrochemicals.[1] Unlike its parent compound Nikethamide, this chlorinated derivative serves as a high-value electrophile in Nucleophilic Aromatic Substitution (SNAr) reactions.[1]
This document details the structural causality behind its reactivity, validated synthesis protocols, and analytical characterization standards, designed to support researchers in optimizing lead generation campaigns.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
2-Chloro-N,N-diethylnicotinamide is defined by a pyridine core substituted at the 2-position with a chlorine atom and at the 3-position with a diethylcarboxamide moiety.[1] The proximity of the electron-withdrawing amide group to the chloro-substituent significantly enhances the electrophilicity at C2.[1]
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | 2-chloro-N,N-diethylpyridine-3-carboxamide |
| Common Name | 2-Chloro-N,N-diethylnicotinamide |
| CAS Number | 38029-99-1 |
| Molecular Formula | C₁₀H₁₃ClN₂O |
| Molecular Weight | 212.68 g/mol |
| Physical State | Solid (White to off-white crystalline powder) |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |
| SMILES | ClC1=NC=CC=C1C(N(CC)CC)=O |
Structural Analysis & Reactivity Logic
Electronic Activation (The "Why")
The utility of this compound stems from the cooperative electronic effects of the pyridine nitrogen and the C3-amide.[1]
-
Inductive Effect (-I): The electronegative nitrogen in the pyridine ring pulls electron density, making the ring electron-deficient.[1]
-
Mesomeric Effect (-M): The amide carbonyl at C3 withdraws electron density via conjugation, specifically activating the ortho (C2) and para (C4) positions.[1]
-
Result: The C2-Chlorine bond is significantly weakened, making the C2 carbon highly susceptible to nucleophilic attack (SNAr) by amines, thiols, or alkoxides.[1]
Visualization: Structural Reactivity Flow
The following diagram illustrates the electronic activation and subsequent synthetic pathways.
Figure 1: Structural logic dictating the electrophilic utility of the scaffold.[1]
Validated Synthesis Protocols
Two primary routes are recommended based on scale and available reagents. Method A is preferred for scale-up due to cost efficiency, while Method B is suitable for small-scale, high-throughput chemistry.[1]
Method A: Acid Chloride Activation (Standard Scale-Up)
Reaction Logic: Conversion of the carboxylic acid to an acid chloride generates a highly reactive intermediate that rapidly couples with diethylamine.[1]
Reagents:
-
2-Chloronicotinic acid (1.0 equiv)[1]
-
Thionyl Chloride (SOCl₂) (1.5 equiv) or Oxalyl Chloride ((COCl)₂)[1]
-
Diethylamine (1.2 equiv)[1]
-
Triethylamine (Et₃N) (2.0 equiv)[1]
-
Dichloromethane (DCM) (Solvent)[1]
Protocol:
-
Activation: Suspend 2-chloronicotinic acid in dry DCM under N₂ atmosphere. Add catalytic DMF (2-3 drops).[1]
-
Chlorination: Add oxalyl chloride dropwise at 0°C. Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases.
-
Concentration: Evaporate solvent and excess oxalyl chloride in vacuo to obtain the crude acid chloride (handle under inert gas).
-
Coupling: Redissolve residue in dry DCM. Cool to 0°C. Add Et₃N followed by dropwise addition of diethylamine.
-
Workup: Stir at RT for 4 hours. Quench with water.[1][2] Wash organic layer with 1N HCl (to remove unreacted amine) and saturated NaHCO₃.[1] Dry over MgSO₄ and concentrate.
Method B: Peptide Coupling (Discovery Scale)
Reaction Logic: Uses HATU or EDC to activate the acid in situ, avoiding moisture-sensitive acid chlorides.[1]
Protocol:
-
Dissolve 2-chloronicotinic acid (1.0 equiv) in DMF.
-
Add HATU (1.1 equiv) and DIPEA (2.5 equiv).[1] Stir for 10 min.
-
Add diethylamine (1.2 equiv).[1] Stir at RT for 12 hours.[1]
-
Dilute with EtOAc, wash with LiCl solution (to remove DMF), then brine.
Experimental Workflow Diagram
Figure 2: Step-by-step synthetic workflow for Method A.
Analytical Characterization & Troubleshooting
Accurate identification of 2-Chloro-N,N-diethylnicotinamide requires awareness of rotameric effects common in tertiary amides.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz Key Feature: Due to restricted rotation around the C(O)-N bond, the ethyl groups often appear as two distinct sets of signals (magnetic non-equivalence) at room temperature.[1]
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Notes |
| 8.45 | dd | 1H | Pyridine C6-H | Deshielded by N |
| 7.65 | dd | 1H | Pyridine C4-H | Ortho to amide |
| 7.30 | dd | 1H | Pyridine C5-H | |
| 3.60 & 3.20 | q (broad) | 4H | N-CH ₂-CH₃ | Rotamers: May appear as two broad quartets |
| 1.25 & 1.10 | t | 6H | N-CH₂-CH ₃ | Rotamers: May appear as two triplets |
Troubleshooting Tip: If the ethyl signals are broad or complex, run the NMR at elevated temperature (e.g., 50°C) to coalesce the rotamers into sharp signals.
Mass Spectrometry (MS)
-
Ionization: ESI+
-
Expected Mass: [M+H]⁺ = 213.08[1]
-
Isotope Pattern: Distinct Chlorine pattern.[1][3] Peaks at 213 (100%) and 215 (32%) confirming the presence of one chlorine atom.[1]
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.[1] Harmful if swallowed.[1]
-
Storage: Store in a cool, dry place. Keep container tightly closed. Hydroscopic nature is possible due to the amide; store under desiccant if high purity is required for long periods.[1]
-
Reactivity: Incompatible with strong oxidizing agents and strong bases (unless intended for reaction).[1]
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 329830286, 2-Chloro-N,N-diethylnicotinamide. Retrieved from [Link][1]
